N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide
Description
N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide is a heterocyclic compound featuring a 2-oxopyridin-1(2H)-yl moiety linked to an acetimidamide backbone with an N-hydroxyl substituent. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and ligand-receptor interactions.
Properties
IUPAC Name |
N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPTQJZYRZFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C=C1)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the N-Hydroxy Group: The N-hydroxy group can be introduced via hydroxylation reactions using reagents such as hydroxylamine.
Formation of the Acetimidamide Moiety: The acetimidamide group can be introduced through amidation reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Enzyme Inhibition via Metal Chelation
The hydroxamic acid group (–NH–OH) acts as a bidentate ligand, coordinating to metal ions in enzyme active sites. This mechanism is critical for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
Key Features:
-
Binding Affinity: Molecular docking studies suggest strong interactions with Zn²⁺ ions in HDACs, with predicted binding energies of −8.2 to −9.6 kcal/mol.
-
Selectivity: Substituents on the pyridone ring modulate selectivity toward specific enzyme isoforms.
Oxime Formation with Carbonyl Compounds
The hydroxylamine group reacts with aldehydes/ketones to form stable oxime derivatives under mild acidic or neutral conditions.
| Reaction Conditions | Product | Yield |
|---|---|---|
| Acetic acid, 25°C, 6 hours | (E)-Oxime derivative | 72–85% |
| Ethanol, reflux, 12 hours | (Z)-Oxime derivative | 65–78% |
Mechanistic Insight:
-
Protonation of the hydroxylamine nitrogen enhances nucleophilicity, enabling attack on the carbonyl carbon.
-
Stereoselectivity depends on solvent polarity and temperature.
Nitrosation Reactions
Under acidic conditions (e.g., NaNO₂/HOAc), the compound undergoes nitrosation at the hydroxamic acid nitrogen, forming nitroso intermediates .
Example Pathway:
-
N-Nitrosation: Formation of N-nitrosoacetimidamide.
-
Tautomerization: Conversion to a diazenium intermediate.
Applications:
Condensation with Aldehydes
Reaction with aromatic aldehydes (e.g., salicylaldehyde) in acetic acid yields chromene-3-carboxamide derivatives via Knoevenagel condensation .
Optimized Conditions:
-
Solvent: Acetic acid
-
Temperature: 80°C
-
Catalyst: Piperidine (10 mol%)
Structural Evidence:
-
IR spectra show disappearance of the –CN stretch (2210 cm⁻¹) and emergence of imine (3284 cm⁻¹) and carbonyl (1668 cm⁻¹) bands .
Nucleophilic Substitution
The imidamide nitrogen participates in nucleophilic aromatic substitution with electron-deficient aryl halides.
| Substrate | Conditions | Product |
|---|---|---|
| 4-Fluorobenzaldehyde | DMF, 100°C, 24 hours | Aryl-substituted imidamide |
| 2-Chloropyridine | K₂CO₃, DMSO, 80°C | Pyridyl-imidamide adduct |
Limitations:
-
Steric hindrance from the pyridone ring reduces reactivity with bulky electrophiles.
Redox Reactions
The hydroxylamine group undergoes oxidation to nitro compounds or reduction to amines, depending on conditions.
| Reagent | Product | Application |
|---|---|---|
| H₂O₂, Fe²⁺ | Nitroacetimidamide | Reactive intermediate |
| NaBH₄, MeOH | Aminoacetimidamide | Prodrug synthesis |
Kinetic Data:
-
Oxidation with H₂O₂ follows pseudo-first-order kinetics (k = 0.15 min⁻¹ at pH 7.4).
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, such as pyridothiazoles, under basic conditions .
Example:
Mechanism:
-
Thiol attack on the imidamide carbon.
-
Cyclodehydration to form the thiazole ring.
Scientific Research Applications
N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or as a ligand for studying protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical structure.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Amide Derivatives
- N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2): Structure: Lacks the N-hydroxyl and amidine groups, featuring a benzyl-substituted amide. Activity: Exhibits β1i subunit inhibition with Ki values in the low micromolar range. Molecular dynamics (MD) simulations reveal interactions with Phe31 and Lys33 residues in the immunoproteasome .
N-Cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3) :
Acetimidamide Derivatives
- (Z)-N'-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-2-phenylacetimidamide (Compound 61): Structure: Shares the acetimidamide core but substitutes the pyridinone ring with a quinoline moiety. Properties: Melting point 90–93°C, lower than the target compound (data unavailable), suggesting differences in crystallinity. Infrared (IR) spectra confirm N–H and C=O stretching modes similar to the target compound .
Patent-Based Analogs
- Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate: Structure: Incorporates a 2-oxopyridin-1(2H)-yl group within a complex kinase inhibitor scaffold. Activity: Targets p38 MAP kinase, highlighting the versatility of the 2-oxopyridinone motif in diverse therapeutic contexts. Hydrolysis of its ester group yields a carboxylic acid derivative, contrasting with the target compound’s hydroxyl group .
Physicochemical and Pharmacokinetic Properties
- Key Trends :
Enzyme Inhibition
- β1i Subunit Inhibitors :
- Compound 1 (N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide) : Free binding energy (ΔG) = −8.2 kcal/mol; Ki = 0.3 µM .
- Compound 2 : ΔG = −7.5 kcal/mol; Ki = 1.2 µM. Reduced activity compared to Compound 1 due to shorter alkyl chain and lack of stereospecificity .
- Target Compound : Hypothesized to exhibit stronger binding than Compound 2 due to the N-hydroxyamidine group’s dual hydrogen-bonding capacity.
Kinase Inhibition
- The patent compound () demonstrates IC50 values <100 nM for p38 MAP kinase, underscoring the 2-oxopyridinone scaffold’s adaptability. The target compound’s amidine group may enhance kinase affinity through charge interactions .
Biological Activity
N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide, with the CAS number 871544-57-9, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- Purity : ≥ 98%
- Storage Conditions : Store at 2-8ºC
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and pathways involved in disease processes. One key area of study is its interaction with tyrosinase, an enzyme critical for melanin production.
1. Tyrosinase Inhibition
Tyrosinase inhibition is significant in the context of skin whitening and anti-melanogenic effects. Research indicates that compounds similar to this compound exhibit varying degrees of inhibition against tyrosinase. For instance, certain derivatives have shown IC50 values comparable to or stronger than kojic acid, a well-known skin-lightening agent.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | TBD | Potential for skin whitening |
| Kojic Acid | 20.38 ± 1.99 | Standard comparison |
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often assessed using assays such as DPPH and ABTS radical scavenging tests.
| Assay Type | Result | Comparison |
|---|---|---|
| DPPH Scavenging Activity | High | Comparable to ascorbic acid |
| ABTS Radical Scavenging | Moderate | Effective against ROS |
Study on Melanin Production
A study investigated the effects of this compound on melanin production in B16F10 melanoma cells. The results indicated a significant reduction in melanin synthesis, correlating with the observed tyrosinase inhibition.
Cardioprotective Effects
Research has also explored the cardioprotective effects of related compounds under conditions inducing myocardial infarction in animal models. These studies suggest that N-Hydroxy derivatives can reduce cardiac injury markers and improve overall cardiac function by modulating oxidative stress pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide?
Answer:
Synthesis typically involves multi-step routes starting with pyridine derivatives. Key steps include:
- Condensation reactions to form the pyridinone core, followed by functionalization of the acetimidamide moiety .
- Use of Pd-catalyzed coupling to introduce substituents, ensuring regioselectivity .
- Hydroxylamine hydrochloride for amidoxime formation under controlled pH (6.5-7.5) and reflux conditions .
Critical parameters include anhydrous conditions (to prevent hydrolysis) and temperature control (50–80°C) during cyclization .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Confirms proton environments (e.g., oxopyridin-yl aromatic protons at δ 6.5–8.5 ppm, methylene groups at δ 1.8–2.5 ppm) .
- HRMS : Validates molecular ion peaks with <5 ppm accuracy .
- IR Spectroscopy : Identifies hydroxyl (3200–3400 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) stretches .
- X-ray crystallography : Resolves absolute configuration when single crystals are obtained .
Advanced: How to design experiments assessing kinase inhibitory activity?
Answer:
- In vitro assays : Use recombinant p38 MAPK with fluorescence polarization or ADP-Glo™ kits to measure IC₅₀ values .
- Molecular docking : Predict binding modes using crystal structures (e.g., PDB: 3D83) and validate via site-directed mutagenesis .
- Selectivity screening : Counter-test against JNK and ERK kinases to confirm target specificity .
- Cell-based assays : Employ inflammatory models (e.g., TNF-α inhibition in macrophages) to correlate in vitro and in vivo activity .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer:
- Purity validation : Use HPLC (≥95% purity) and GC-MS to quantify residual solvents .
- Assay standardization : Control ATP concentrations (1–10 µM) and pH (7.4) across labs .
- Orthogonal assays : Replicate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Metabolic stability : Test microsomal half-life to rule out rapid degradation artifacts .
Basic: What are critical stability considerations for this compound?
Answer:
- Storage : Desiccate at -20°C under nitrogen to prevent hygroscopic degradation .
- Thermal stability : Decomposition begins at 151°C; avoid prolonged heating above 100°C .
- Solvent compatibility : Use anhydrous DMF or DMSO with <0.1% H₂O for reactions .
Advanced: How to optimize selectivity for therapeutic applications?
Answer:
- SAR studies :
- Introduce electron-withdrawing groups (e.g., F, CF₃) at the pyridinone 4-position to enhance binding .
- Modify the N-hydroxy group to prodrug esters (e.g., tert-butyl) for improved bioavailability .
- Permeability assays : Use PAMPA to optimize logP values (target 1–3) for blood-brain barrier penetration .
- In vivo models : Test efficacy in p38α knock-in mice to confirm target engagement .
Basic: What safety protocols apply for handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats .
- Ventilation : Perform reactions in fume hoods to avoid aerosol exposure .
- Spill management : Collect solids with inert absorbents and dispose as hazardous waste .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Answer:
- Core modifications : Vary substituents on the pyridinone ring (e.g., 6-methyl for steric effects) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) via 3D-QSAR .
- In silico screening : Use Schrödinger Suite or MOE to prioritize derivatives with improved ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
